molecular formula C14H13NO2 B8693141 Methyl 4-benzylpicolinate CAS No. 193204-91-0

Methyl 4-benzylpicolinate

Cat. No.: B8693141
CAS No.: 193204-91-0
M. Wt: 227.26 g/mol
InChI Key: UPRZUDDGCDKNJK-UHFFFAOYSA-N
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Description

Methyl 4-benzylpicolinate is a methyl ester derivative of 4-benzylpicolinic acid, featuring a benzyl substituent at the 4-position of the pyridine ring.

Properties

CAS No.

193204-91-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 4-benzylpyridine-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)13-10-12(7-8-15-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

UPRZUDDGCDKNJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 4-benzylpicolinate undergoes hydrolysis under acidic or basic conditions to yield 4-benzylpicolinic acid or its carboxylate salt, respectively.

  • Acidic Hydrolysis : Reaction with aqueous HCl or H₂SO₄ at elevated temperatures cleaves the ester bond, producing 4-benzylpicolinic acid.

  • Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol generates the sodium/potassium salt of 4-benzylpicolinic acid, which can be acidified to isolate the free acid.

Example Conditions :

ReagentTemperatureProduct
1M HCl, H₂O/MeOH70–80°C4-Benzylpicolinic acid
1M NaOH, MeOHReflux4-Benzylpicolinate salt

Nucleophilic Substitution at the Benzyl Position

The benzyl group undergoes halogenation or alkylation via radical-initiated mechanisms. For example:

  • Bromination : Reaction with N-bromosuccinimide (NBS) in CCl₄ under radical initiators (e.g., AIBN) selectively brominates the benzylic position, yielding methyl 4-(bromobenzyl)picolinate .

Experimental Data :

SubstrateReagentsConditionsYield
This compoundNBS, AIBN, CCl₄Reflux, 16–18 h50–66%

Catalytic Hydrogenation

The benzyl group is susceptible to hydrogenation under catalytic conditions:

  • Reduction : Using H₂ gas and Pd/C or Raney Ni catalysts, the benzyl group is reduced to a methyl group, yielding methyl 4-methylpicolinate .

Example Protocol :

CatalystPressureSolventProductYield
10% Pd/C1 atmEtOAcMethyl 4-methylpicolinate~85%

Ester Transposition and Functionalization

The methyl ester can be transposed or functionalized via:

  • Transesterification : Reaction with higher alcohols (e.g., ethanol) in acidic conditions produces ethyl 4-benzylpicolinate.

  • Amidation : Treatment with amines (e.g., NH₃, alkylamines) generates 4-benzylpicolinamide derivatives, useful in drug discovery .

Key Reaction Pathway :

Methyl esterNH3/ROHAmide/Alkyl ester\text{Methyl ester} \xrightarrow{\text{NH}_3/\text{ROH}} \text{Amide/Alkyl ester}

Decarboxylative Coupling

While direct decarboxylation of the ester is uncommon, hydrolysis to 4-benzylpicolinic acid followed by decarboxylative halogenation (via methods like the Hunsdiecker reaction) yields 4-benzylpyridine derivatives .

Mechanistic Insight :

  • Radical intermediates form during halogenation, enabling C–X bond formation at the α-position .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent at the 4-position of the picolinate ester significantly influences reactivity, solubility, and applications:

Compound Substituent Key Properties
Methyl 4-benzylpicolinate Benzyl (C₆H₅CH₂-) High lipophilicity due to aromatic benzyl group; moderate hydrolysis stability .
Methyl 4-chloropicolinate Chloro (-Cl) Enhanced polarity and reactivity in nucleophilic substitution; higher melting point .
Methyl 5-bromopicolinate Bromo (-Br) Greater electron-withdrawing effect than Cl; prone to Suzuki coupling reactions .
Methyl 4-methoxypicolinate Methoxy (-OCH₃) Electron-donating group improves solubility in polar solvents; slower ester hydrolysis .
  • Lipophilicity : The benzyl group in this compound increases its lipid solubility compared to chloro or methoxy derivatives, making it more suitable for membrane-penetrating applications (e.g., drug delivery) .
  • Reactivity : Chloro and bromo substituents (e.g., in Methyl 4-chloropicolinate) facilitate cross-coupling reactions, whereas the benzyl group may require harsher conditions for functionalization .

Physical and Chemical Properties (Inferred)

Property This compound Methyl 4-Chloropicolinate Methyl 5-Bromopicolinate
Molecular Weight ~257 g/mol ~171.5 g/mol ~216 g/mol
Solubility Low in water; high in DCM Moderate in polar solvents Low in water
Stability Stable under inert conditions Sensitive to hydrolysis Light-sensitive
  • Melting Points : Chloro derivatives (e.g., Methyl 4-chloropicolinate) typically exhibit higher melting points due to stronger dipole interactions compared to benzyl-substituted esters .

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